molecular formula C20H17N3O5 B5049512 3-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one

3-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one

Cat. No. B5049512
M. Wt: 379.4 g/mol
InChI Key: YOJVQLSDBWHDAK-UHFFFAOYSA-N
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Description

“3-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one” is a chemical compound that is used for scientific research . It is also known by the registry number ZINC000004064194 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . Another method involved the condensation of 2-hydroxybenzophenones with diethylmalonate .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectroscopy . The structure is further investigated using docking studies with the crystal structure of oxidoreductase (1XDQ and 3QLS) protein organisms .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include reductive amination, condensation, and bromination . These reactions are carried out under specific conditions and with the use of certain catalysts .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. The storage temperature recommended for these compounds is between 2 and 8 degrees Celsius .

Mechanism of Action

The mechanism of action of similar compounds has been studied using docking studies with the crystal structure of oxidoreductase (1XDQ and 3QLS) protein organisms . The estimated score by genetic algorithm was found to have a good correlation with the experimental inhibitory potency of the derivatives .

properties

IUPAC Name

3-[4-(4-nitrophenyl)piperazine-1-carbonyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O5/c24-19(17-13-14-3-1-2-4-18(14)28-20(17)25)22-11-9-21(10-12-22)15-5-7-16(8-6-15)23(26)27/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOJVQLSDBWHDAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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